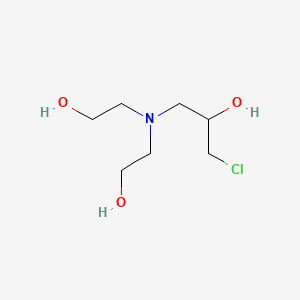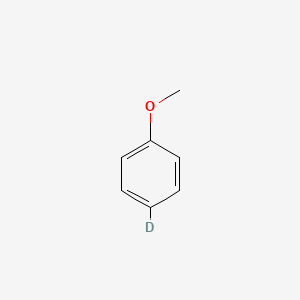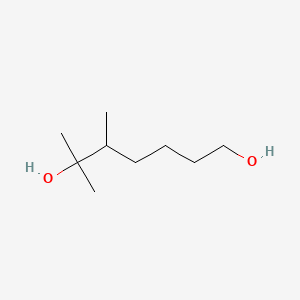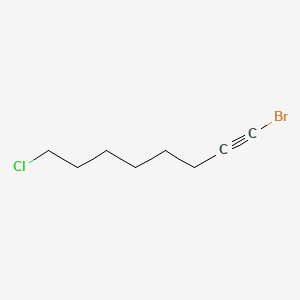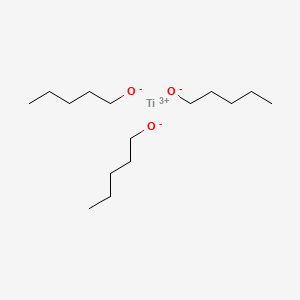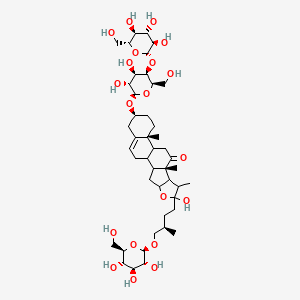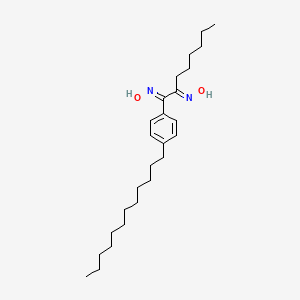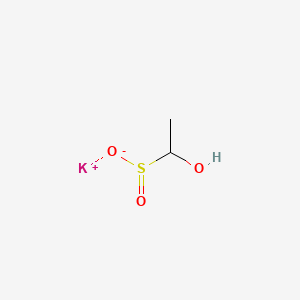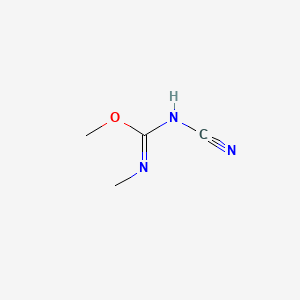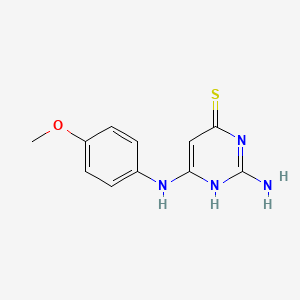
Nitrilotriethylene tris(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriethylene tris(2-ethylhexanoate) is a chemical compound with the molecular formula C30H57NO6 and a molecular weight of 527.77668. It is known for its unique structure, which includes three 2-ethylhexanoate groups attached to a nitrilotriethylene backbone. This compound is used in various industrial applications due to its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrilotriethylene tris(2-ethylhexanoate) typically involves the esterification of nitrilotriethylene with 2-ethylhexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of nitrilotriethylene tris(2-ethylhexanoate) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials, nitrilotriethylene and 2-ethylhexanoic acid, are continuously fed into the reactor, and the product is continuously removed, purified, and collected .
Chemical Reactions Analysis
Types of Reactions
Nitrilotriethylene tris(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nitrilotriethylene tris(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of nitrilotriethylene tris(2-ethylhexanoate) involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds with target molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid tris(2-ethylhexanoate): Similar structure but with a nitrilotriacetic acid backbone.
Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups attached to a phosphate backbone.
Tris(2-ethylhexyl) trimellitate: Contains three 2-ethylhexyl groups attached to a trimellitate backbone.
Uniqueness
Nitrilotriethylene tris(2-ethylhexanoate) is unique due to its nitrilotriethylene backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
69518-57-6 |
|---|---|
Molecular Formula |
C30H57NO6 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
2-[bis[2-(2-ethylhexanoyloxy)ethyl]amino]ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C30H57NO6/c1-7-13-16-25(10-4)28(32)35-22-19-31(20-23-36-29(33)26(11-5)17-14-8-2)21-24-37-30(34)27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
InChI Key |
RTHABPQZUDEIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCN(CCOC(=O)C(CC)CCCC)CCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
